5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde
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Overview
Description
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde is an organic compound that features a naphthalene ring substituted with a carbaldehyde group and a boronic ester group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde typically involves the borylation of a naphthalene derivative. One common method is the palladium-catalyzed borylation of naphthalene-1-carbaldehyde using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium(II) acetate as a catalyst, with a base like potassium carbonate in a solvent such as toluene.
Major Products
Oxidation: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylic acid.
Reduction: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-methanol.
Substitution: Biaryl compounds with various substituents depending on the aryl halide used.
Scientific Research Applications
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde has several applications in scientific research:
Materials Science: Employed in the synthesis of covalent organic frameworks (COFs) and other porous materials for applications such as gas storage and separation.
Biology and Medicine: Potential use in the development of fluorescent probes and sensors due to its conjugated system and functional groups.
Industry: Utilized in the production of advanced materials and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde exerts its effects is largely dependent on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: Contains two aldehyde groups and is used in the synthesis of covalent organic frameworks.
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another boronic ester with applications in organic synthesis.
Uniqueness
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbaldehyde is unique due to its combination of a naphthalene ring, an aldehyde group, and a boronic ester group. This combination allows for versatile reactivity and applications in various fields of research and industry.
Properties
CAS No. |
1353556-08-7 |
---|---|
Molecular Formula |
C17H19BO3 |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
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